molecular formula C24H31N3O4S B2442487 N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide CAS No. 896286-35-4

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide

Cat. No.: B2442487
CAS No.: 896286-35-4
M. Wt: 457.59
InChI Key: LQQUNIQUGXBMTB-UHFFFAOYSA-N
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Description

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis.

Scientific Research Applications

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine derivative, followed by sulfonylation with 2,5-dimethylbenzenesulfonyl chloride. The final step involves the formation of the oxalamide linkage with 3-phenylpropylamine under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can replace sulfonyl or amide groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Mechanism of Action

The mechanism of action of N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamides and sulfonyl derivatives, such as:

  • N1-((1-((2,4-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide
  • N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylbutyl)oxalamide

Uniqueness

The uniqueness of N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide lies in its specific structural features, such as the 2,5-dimethylphenylsulfonyl group and the pyrrolidine ring. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-18-12-13-19(2)22(16-18)32(30,31)27-15-7-11-21(27)17-26-24(29)23(28)25-14-6-10-20-8-4-3-5-9-20/h3-5,8-9,12-13,16,21H,6-7,10-11,14-15,17H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQUNIQUGXBMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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